

An In-depth Technical Guide to the Physical Properties of 1-Bromopentadecane-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromopentadecane-d3*

Cat. No.: *B12400270*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **1-Bromopentadecane-d3**. Given the limited availability of experimental data for the deuterated form, this guide presents data for the non-deuterated analogue, 1-Bromopentadecane, which is expected to have very similar physical properties. This document also outlines standard experimental protocols for determining these properties and includes a visualization of a general experimental workflow where this compound may be utilized.

Core Physical Properties

The physical characteristics of 1-Bromopentadecane are crucial for its application in organic synthesis and other research areas. The following table summarizes its key physical properties.

Property	Value	Units	Notes
Molecular Formula	$C_{15}H_{30}D_3Br$	-	For 1-Bromopentadecane-15,15,15-d3
Molecular Weight	294.33	g/mol	For 1-Bromopentadecane-15,15,15-d3 [1] [2]
Appearance	Clear, colorless to pale yellow liquid after melting	-	[3]
Melting Point	17-19	°C	[4]
Boiling Point	159-160	°C	at 5 mmHg [4]
	322	°C	[5]
Density	1.005	g/mL	at 25 °C [4]
Refractive Index	1.461	-	at 20 °C (n20/D) [4]
Vapor Pressure	<1	mmHg	at 20 °C [4]
Vapor Density	10.1	-	(vs air) [4]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone	-	[3]

Note: The physical properties listed, with the exception of the molecular formula and weight, are for the non-deuterated 1-Bromopentadecane (CAS 629-72-1). The properties of **1-Bromopentadecane-d3** are expected to be comparable.[\[1\]](#)

Experimental Protocols

The determination of the physical properties of long-chain alkyl halides like **1-Bromopentadecane-d3** involves precise experimental techniques. Below are detailed methodologies for key experiments.

1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.[\[6\]](#)

- Apparatus: A melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup can be used.[\[6\]](#)[\[7\]](#)
- Procedure:
 - A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.[\[8\]](#)
 - The capillary tube is placed in the heating block of the apparatus.[\[7\]](#)
 - The sample is heated rapidly to a temperature about 20°C below the expected melting point.[\[8\]](#)
 - The heating rate is then slowed to approximately 1-2°C per minute to ensure thermal equilibrium.[\[7\]](#)[\[8\]](#)
 - The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[6\]](#) A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[\[6\]](#)

2. Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

- Apparatus: A Thiele tube or a micro boiling point apparatus is commonly used for small sample volumes.[\[9\]](#)
- Procedure (Thiele Tube Method):
 - A small amount of the liquid (about 0.5 mL) is placed in a small test tube.[\[9\]](#)
 - A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.[\[9\]](#)

- The test tube is attached to a thermometer and heated in an oil bath within the Thiele tube.
[\[9\]](#)
- As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube.[\[9\]](#)
- The heat source is then removed, and the liquid is allowed to cool.[\[9\]](#)
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[\[9\]](#)

3. Density Measurement

The density of a liquid can be determined by measuring its mass and volume.

- Apparatus: An electronic balance and a graduated cylinder or a pycnometer for higher accuracy.
- Procedure:
 - The mass of a clean, dry graduated cylinder is measured.[\[10\]](#)
 - A known volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely by reading the bottom of the meniscus.[\[10\]](#)
 - The combined mass of the graduated cylinder and the liquid is measured.[\[10\]](#)
 - The mass of the liquid is determined by subtraction.
 - The density is calculated by dividing the mass of the liquid by its volume.
 - For improved accuracy, the procedure is repeated multiple times, and the average density is calculated.[\[10\]](#) A vibrating tube densimeter can also be used for precise measurements.[\[11\]](#)

4. Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through the substance.

- Apparatus: An Abbe refractometer is a standard instrument for this measurement.[12]
- Procedure:
 - The refractometer is turned on and the prism surfaces are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.[13]
 - A few drops of the liquid sample are placed on the surface of the lower prism.[13]
 - The prisms are closed and the light source is positioned to illuminate the sample.
 - While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[12][13]
 - The refractive index is read directly from the instrument's scale.[13]
 - The temperature should be recorded as the refractive index is temperature-dependent.[12]

Experimental Workflow Visualization

1-Bromopentadecane is utilized as a starting material in various organic syntheses.[3][4] For instance, it has been employed as a reagent in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive component isolated from the marine sponge Cribrachalina vasculum.[4] The following diagram illustrates a general workflow for organic synthesis, a process central to the application of **1-Bromopentadecane-d3**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a typical organic synthesis experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-ブロモペンタデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-Bromopentadecane-d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12400270#1-bromopentadecane-d3-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com